![molecular formula C14H18N6OS B10918581 (2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10918581.png)
(2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two pyrazole rings and a thiourea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Thiourea Moiety: The thiourea moiety can be introduced by reacting the pyrazole derivatives with isothiocyanates under mild conditions.
Coupling Reaction: The final step involves coupling the two pyrazole derivatives through a condensation reaction with an appropriate linker, such as an acyl chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or scavenging reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diethylthiourea: Similar thiourea structure but with different substituents.
1,3-Dimethyl-4,5-diphenyl-1H-pyrazole: Similar pyrazole structure but without the thiourea moiety.
Uniqueness
N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA is unique due to the combination of two pyrazole rings and a thiourea moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N6OS |
|---|---|
Molecular Weight |
318.40 g/mol |
IUPAC Name |
(E)-N-[(2,5-dimethylpyrazol-3-yl)carbamothioyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C14H18N6OS/c1-4-20-9-11(8-15-20)5-6-13(21)17-14(22)16-12-7-10(2)18-19(12)3/h5-9H,4H2,1-3H3,(H2,16,17,21,22)/b6-5+ |
InChI Key |
OXZOQLZISJGNHU-AATRIKPKSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC(=S)NC2=CC(=NN2C)C |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)NC(=S)NC2=CC(=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(difluoromethoxy)phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10918504.png)
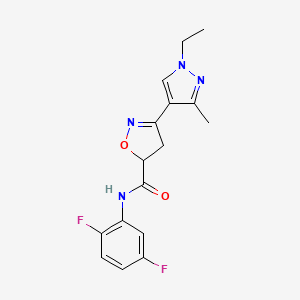
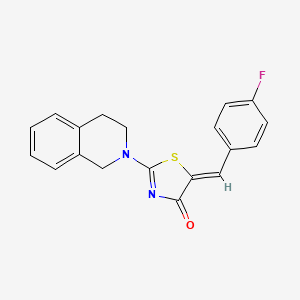
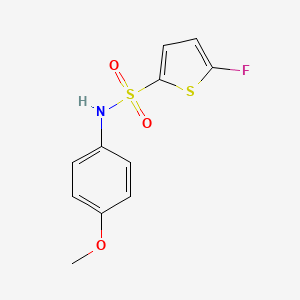
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10918524.png)
![1,3-dimethyl-6-(4-methylphenyl)-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918525.png)
![N-(4-bromo-2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10918530.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10918546.png)
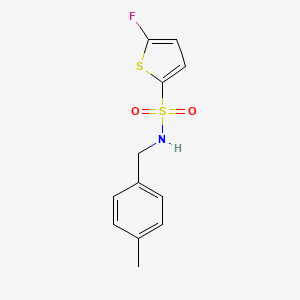

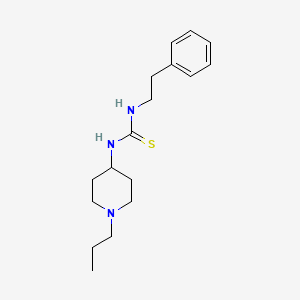
![6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10918562.png)
![6-ethyl-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918564.png)
